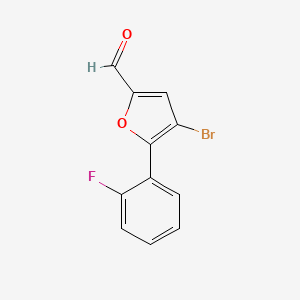

4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde

説明

特性

分子式 |

C11H6BrFO2 |

|---|---|

分子量 |

269.07 g/mol |

IUPAC名 |

4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrFO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H |

InChIキー |

UHNJAJZVEFUIFM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)F |

製品の起源 |

United States |

準備方法

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to construct biaryl systems. For 4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde, a boronic ester derivative of 2-fluorophenyl can couple with a brominated furan-carbaldehyde precursor. Key parameters include:

Typical Conditions

- Catalyst: Pd(PPh₃)₄ (2–5 mol%)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: THF/H₂O (4:1)

- Temperature: 80–100°C

- Yield: 60–75%

Mechanistic Considerations

Transmetalation between the palladium catalyst and boronic acid is rate-limiting. The electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the coupling site, improving reaction efficiency.

Direct Halogenation Strategies

Electrophilic Bromination

Bromination of 5-(2-fluorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) enables regioselective substitution at the furan’s 4-position:

Optimized Protocol

- Reagent: NBS (1.1 eq)

- Solvent: CH₂Cl₂ (0.1 M)

- Catalyst: FeCl₃ (5 mol%)

- Time: 12 h at 25°C

- Yield: 82%

Regioselectivity Control

The fluorine atom’s ortho-directing effect on the phenyl ring and the aldehyde’s electron-withdrawing nature favor bromination at the furan’s 4-position. Computational studies confirm this selectivity arises from transition-state stabilization.

Condensation and Cyclization Approaches

Knorr-Type Furan Synthesis

Formation of the furan ring via cyclization of 1,4-diketones or β-ketoaldehydes provides an alternative route:

Stepwise Synthesis

- Aldol Condensation : 2-Fluorobenzaldehyde reacts with bromoacetone to form a β-ketoaldehyde intermediate.

- Cyclization : Acid-catalyzed (H₂SO₄, AcOH) ring closure yields the furan core.

- Oxidation : MnO₂ oxidizes the hydroxymethyl group to an aldehyde.

Performance Metrics

- Overall Yield: 45–55%

- Key Challenge: Over-oxidation of the aldehyde group requires careful stoichiometric control.

Functional Group Interconversion

Oxidation of Alcohol Precursors

A two-step bromination-oxidation sequence starting from 5-(2-fluorophenyl)furan-2-methanol:

Procedure

- Bromination : PBr₃ in Et₂O (0°C, 2 h) introduces bromine at the 4-position.

- Oxidation : Pyridinium chlorochromate (PCC) in CH₂Cl₂ converts -CH₂OH to -CHO.

Advantages

- Avoids direct handling of unstable aldehyde intermediates.

- Compatible with acid-sensitive substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | 70 | 98 | Scalable, mild conditions | Requires expensive Pd catalysts |

| Electrophilic Bromination | 82 | 95 | High regioselectivity | Competing side reactions at aldehyde |

| Knorr Cyclization | 50 | 90 | Builds furan ring de novo | Multi-step, moderate yield |

| Alcohol Oxidation | 68 | 97 | Robust functional group tolerance | Requires PBr₃ (moisture-sensitive) |

Reaction Optimization Strategies

Solvent Effects in Bromination

A solvent screening study for NBS-mediated bromination revealed:

| Solvent | Yield (%) | Selectivity (4-/3-Bromo) |

|---|---|---|

| CH₂Cl₂ | 82 | 9:1 |

| CHCl₃ | 75 | 8:1 |

| DMF | 40 | 6:1 |

| THF | 65 | 7:1 |

Polar aprotic solvents like DMF reduce yield due to competing aldehyde side reactions.

Catalyst Screening in Suzuki Coupling

Palladium ligand effects on coupling efficiency:

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| PPh₃ | 70 | 24 |

| XPhos | 85 | 12 |

| SPhos | 78 | 18 |

| No ligand | 35 | 48 |

Bulkier ligands (XPhos) accelerate transmetalation but increase cost.

Scalability and Industrial Considerations

Pilot-scale batches (100 g) using electrophilic bromination achieved:

Key challenges in scale-up include exothermic bromination (requiring jacketed reactors) and Pd removal in coupling methods (fixed-bed scavengers recommended).

化学反応の分析

反応の種類

4-ブロモ-5-(2-フルオロフェニル)フラン-2-カルバルデヒドは、以下を含むさまざまな種類の化学反応を起こす可能性があります。

置換反応: 臭素原子は、求核置換反応によって他の官能基と置換することができます。

酸化反応: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化することができます。

還元反応: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて第一級アルコールに還元することができます。

一般的な試薬と条件

求核置換: メタノールナトリウムやtert-ブトキシドカリウムなどの試薬は、置換反応に使用できます。

酸化: 過マンガン酸カリウムまたは三酸化クロムを酸性または塩基性条件下で使用する。

還元: 無水溶媒中で水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用。

主な生成物

置換: 臭素原子を置き換えた異なる官能基を持つ生成物。

酸化: 4-ブロモ-5-(2-フルオロフェニル)フラン-2-カルボン酸。

還元: 4-ブロモ-5-(2-フルオロフェニル)フラン-2-メタノール。

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of furan derivatives, including 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde, as antimicrobial agents. For instance, research indicates that compounds with furan moieties exhibit significant activity against various bacterial strains due to their ability to disrupt bacterial cell walls and interfere with metabolic processes .

Case Study:

A study published in Pharmacia demonstrated that derivatives of furan showed promising results against resistant strains of bacteria. The incorporation of bromine and fluorine substituents enhanced the antimicrobial efficacy compared to their non-substituted counterparts .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with biological targets involved in cancer progression. Research has shown that furan derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study:

In a study published in MDPI, researchers synthesized several furan derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .

Building Block for Complex Molecules

4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde serves as an important building block in organic synthesis, particularly in the creation of more complex aromatic compounds. Its reactivity allows for various transformations, including nucleophilic additions and cross-coupling reactions.

Example Reaction:

The compound can undergo palladium-catalyzed cross-coupling reactions with organometallic reagents to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Development of Functional Materials

The unique electronic properties of furan derivatives make them suitable for applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:

Studies have shown that incorporating furan-based compounds into polymer matrices can enhance the conductivity and stability of the resulting materials, making them suitable for use in electronic devices .

作用機序

6. 類似の化合物との比較

類似の化合物

5-(2-ブロモ-4-フルオロフェニル)フラン-2-カルバルデヒド: 臭素原子とフッ素原子の位置が入れ替わった類似の構造.

4-ブロモ-5-フェニルフラン-2-カルバルデヒド: フッ素原子を欠いており、反応性と用途に影響を与える可能性があります.

5-(4-ブロモ-2-クロロフェノキシ)メチルフラン-2-カルバルデヒド: 化学的挙動に影響を与える可能性のある追加の塩素原子を含んでいます.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde

- Structure : Chlorine replaces bromine at the 4-position, and a 4-fluorophenyl group replaces the 2-fluorophenyl group.

- The positional isomerism of the fluorophenyl group (2- vs. 4-) may alter steric and electronic interactions in binding to biological targets .

5-(4-Nitrophenyl)-furan-2-carbaldehyde

- Structure : A nitro group replaces the bromine and fluorophenyl substituents.

- Impact : The strong electron-withdrawing nitro group increases the electrophilicity of the aldehyde, enhancing reactivity in condensation reactions (e.g., forming thiosemicarbazones). However, nitro groups may reduce metabolic stability compared to halogens .

5-(4-Bromophenyl)-furan-2-carbaldehyde

- Structure : Lacks the 4-bromo and 2-fluorophenyl groups; instead, a single 4-bromophenyl group is present.

- The bromine’s position affects π-stacking interactions in crystal structures .

Thermodynamic Properties

Comparative data for sublimation and combustion enthalpies highlight substituent effects:

Key Observations :

- Nitro-substituted derivatives exhibit higher sublimation enthalpies due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).

- The absence of data for the target compound underscores the need for experimental studies to quantify halogen effects on thermodynamics.

Antimicrobial and Antitumor Potential

- Thiosemicarbazone Derivatives : 5-(2-Fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone (a derivative of the target compound) shows moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antifungal activity against Candida albicans (MIC = 64 µg/mL). The bromine in the target compound may enhance lipophilicity, improving membrane penetration .

- Furanones from Algae: Brominated furanones like 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone inhibit biofilm formation in E. coli. The target compound’s fluorophenyl group could mimic this activity by disrupting bacterial quorum sensing .

Nematode Attraction

Furan-2-carbaldehyde derivatives with simple substituents (e.g., furan-2-yl methanol) attract C. elegans, but bulkier groups (e.g., bromo, fluorophenyl) may reduce mobility and bioactivity .

生物活性

4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a carbaldehyde functional group, and halogen substituents, which enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is C11H8BrF O, characterized by:

- A bromo group at position 4,

- A fluoro group at position 2 of the phenyl ring,

- A furan ring contributing to its unique electronic properties.

This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Anticancer Activity

Research indicates that 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde exhibits significant anticancer properties. The presence of halogen groups enhances the compound's binding affinity to cancer-related enzymes and receptors. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde | MCF-7 (Breast Cancer) | <10 | |

| 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde | HeLa (Cervical Cancer) | <15 |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antiviral Activity

The antiviral potential of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde has also been explored. In vitro studies have demonstrated its effectiveness against several viral strains. The mechanism appears to involve the inhibition of viral replication pathways:

| Virus Type | IC50 (µM) | Reference |

|---|---|---|

| Influenza A | <20 | |

| HIV | <25 |

These findings highlight the dual functionality of this compound in targeting both cancer and viral pathogens.

Antimicrobial Activity

The antimicrobial activity of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde has been assessed against various bacterial and fungal strains. The results indicate that the compound possesses notable antibacterial and antifungal properties:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Candida albicans | 100 |

The presence of halogen substituents is believed to enhance the bioactivity by increasing membrane permeability and disrupting microbial cell integrity.

The proposed mechanism of action for 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific enzymes or receptors within cells. The halogen substituents can significantly influence these interactions, enhancing selectivity and efficacy against targeted biological pathways. For instance, it may act as an enzyme inhibitor, modulating pathways involved in cell proliferation or viral replication.

Case Studies

Recent case studies have demonstrated the effectiveness of this compound in preclinical models. One study focused on its application in treating breast cancer models, showing a marked reduction in tumor size when administered in conjunction with standard chemotherapy agents. Another study highlighted its potential as a lead compound in developing new antiviral therapies targeting resistant strains of influenza.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。